molecular formula C14H20BrNO4 B8158751 tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate

tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate

Cat. No.: B8158751
M. Wt: 346.22 g/mol
InChI Key: ITMLMLBHXQFZHU-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tert-butyl group, a bromophenoxy moiety, and a hydroxypropan-2-yl carbamate group, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromophenol with epichlorohydrin to form 1-(4-bromophenoxy)-2,3-epoxypropane. This intermediate is then reacted with tert-butyl carbamate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The bromophenoxy moiety can be reduced to a phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of tert-Butyl (1-(4-bromophenoxy)-3-oxopropan-2-yl)carbamate.

    Reduction: Formation of tert-Butyl (1-(4-phenoxy)-3-hydroxypropan-2-yl)carbamate.

    Substitution: Formation of tert-Butyl (1-(4-substituted phenoxy)-3-hydroxypropan-2-yl)carbamate.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy moiety can bind to specific sites on proteins, modulating their activity. The hydroxypropan-2-yl carbamate group may also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(4-chlorophenoxy)-3-hydroxypropan-2-yl)carbamate
  • tert-Butyl (1-(4-fluorophenoxy)-3-hydroxypropan-2-yl)carbamate
  • tert-Butyl (1-(4-methylphenoxy)-3-hydroxypropan-2-yl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate exhibits unique reactivity due to the presence of the bromine atom. This allows for specific substitution reactions that are not possible with other halogenated analogs. Additionally, the combination of the bromophenoxy and hydroxypropan-2-yl carbamate groups provides a distinct set of interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenoxy)-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(18)16-11(8-17)9-19-12-6-4-10(15)5-7-12/h4-7,11,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMLMLBHXQFZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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